molecular formula C13H16N2O2 B3162436 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid CAS No. 878436-85-2

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B3162436
CAS No.: 878436-85-2
M. Wt: 232.28 g/mol
InChI Key: YWGBWXFMJJEGAH-UHFFFAOYSA-N
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Description

Evolution of Benzimidazole-Based Chemical Entities in Academic Research

The journey of benzimidazole (B57391) in medicinal chemistry began with the discovery of its structural presence in vitamin B12. chemijournal.com This initial finding sparked interest in its potential biological activities, leading to extensive research and the synthesis of numerous derivatives. chemijournal.com Early investigations focused on its antimicrobial and anthelmintic properties, resulting in the development of several successful drugs that are still in clinical use today. ijpsjournal.comresearchgate.net

Over the decades, the scope of benzimidazole research has expanded significantly, driven by advancements in synthetic methodologies and a deeper understanding of its mechanism of action at the molecular level. researchgate.net Researchers have explored substitutions at various positions of the benzimidazole ring, leading to the discovery of compounds with a broad spectrum of pharmacological effects. nih.gov This evolution has seen benzimidazole-based compounds being investigated and developed as antiviral, anticancer, anti-inflammatory, analgesic, antihypertensive, and proton pump inhibitor agents. nih.gov The adaptability of the benzimidazole core allows for fine-tuning of its biological activity, making it a continuously evolving and promising scaffold in drug discovery. nih.gov

Therapeutic Area Examples of Benzimidazole-Based Drugs
Anthelmintic Albendazole (B1665689), Mebendazole, Flubendazole
Antiviral Enviroxine
Anticancer Pracinostat
Proton Pump Inhibitor Omeprazole, Lansoprazole
Antibacterial Ridinilazole
Antipsychotic Risperidone
Bronchodilator Etofylline

Structural Framework and Pharmacological Relevance of N-Substituted Benzimidazoles

The substitution at the nitrogen atom (N-1 position) of the benzimidazole ring has been a particularly fruitful area of research, leading to the development of potent and selective therapeutic agents. tsijournals.com The nature of the substituent at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. tsijournals.com N-substitution can modulate factors such as solubility, metabolic stability, and receptor-binding affinity. researchgate.net

The introduction of various alkyl, aryl, and heterocyclic moieties at the N-1 position has been shown to impart a wide range of biological activities. tsijournals.com For instance, certain N-substituted benzimidazoles have demonstrated potent anticancer activity by inhibiting tubulin polymerization. nih.gov Others have shown promise as antiviral agents by targeting viral enzymes essential for replication. tsijournals.com The strategic placement of substituents on the N-1 position allows for the optimization of interactions with specific biological targets, thereby enhancing the therapeutic potential of the benzimidazole scaffold. researchgate.netnih.gov

N-1 Substituent Type Associated Pharmacological Activities Example Research Focus
Alkyl ChainsAnticancer, Antiviral, AntimicrobialModulation of lipophilicity and cell permeability.
Aryl GroupsAnticancer, Anti-inflammatoryIntroduction of specific binding interactions with target proteins.
Heterocyclic RingsAntiviral, AnticancerEnhancing target specificity and potency.

Contextualization of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric Acid within Benzimidazole Analogue Research

The compound 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid integrates key structural features that are of significant interest in contemporary medicinal chemistry. The presence of an ethyl group at the N-1 position and a butyric acid moiety at the C-2 position suggests a deliberate design to explore specific structure-activity relationships. nih.gov

The ethyl substitution at the N-1 position is a common strategy to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. tsijournals.com This modification is often explored in the optimization of lead compounds. nih.gov

The butyric acid side chain at the C-2 position introduces a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov Butyric acid itself is known to have various biological effects, including the inhibition of histone deacetylase. nih.gov The incorporation of this moiety into the benzimidazole scaffold could therefore lead to novel mechanisms of action. nih.gov Research on similar benzimidazole derivatives with acidic side chains has shown potential in areas such as anti-HIV and anticancer therapies. researchgate.netsemanticscholar.org

While specific research on 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid is not extensively documented in publicly available literature, its structural components place it firmly within the ongoing exploration of benzimidazole analogues as potential therapeutic agents. The combination of an N-ethyl group and a C-2 butyric acid side chain represents a rational approach to modifying the physicochemical and pharmacological properties of the benzimidazole core, making it a compound of interest for further investigation in various disease contexts.

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGBWXFMJJEGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**synthetic Pathways and Chemical Transformations of 4 1 Ethyl 1h Benzoimidazol 2 Yl Butyric Acid and Its Analogues**

Strategic Approaches for the Synthesis of the Benzimidazole (B57391) Core

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. semanticscholar.orgresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic strategies.

The most traditional and widely employed method for constructing the benzimidazole core is the Phillips condensation reaction. adichemistry.comnih.gov This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions and often with heating. nih.govnih.govrsc.org The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration to yield the benzimidazole ring. adichemistry.com For instance, the reaction of benzene-1,2-diamine with an appropriate carboxylic acid in the presence of a mineral acid like 4N HCl can furnish the corresponding 2-substituted benzimidazole. adichemistry.com Good yields are typically obtained with aliphatic acids, while reactions with aromatic acids may require more stringent conditions, such as sealed tubes. adichemistry.com

Numerous variations of this condensation have been developed. One common approach is the reaction between o-phenylenediamines and aldehydes, which is one of the most efficient methods for synthesizing 2-substituted and 1,2-disubstituted benzimidazoles. semanticscholar.orgnih.govrsc.org The choice of catalyst and reaction conditions can influence the final product. For example, using ammonium (B1175870) chloride as a catalyst can facilitate the condensation of o-phenylenediamine with various carbonyl compounds to produce benzimidazole derivatives in good yields (75-94%). nih.gov

The following table summarizes various condensation and cyclization methods for benzimidazole synthesis.

ReactantsReagents/ConditionsProduct TypeReference(s)
o-phenylenediamines and carboxylic acidsDilute mineral acids (e.g., 4N HCl), heat2-substituted benzimidazoles adichemistry.comnih.gov
o-phenylenediamines and aldehydesVarious catalysts (e.g., NH4Cl), solvents2-substituted or 1,2-disubstituted benzimidazoles semanticscholar.orgnih.govrsc.orgnih.gov
o-phenylenediamines and β-ketoestersNeutral reflux conditionsBenzodiazepin-2-ones nih.gov
N-alkenyl-1,2-diaminobenzenesRh-catalyst, CO/H2 gasAlicyclic ring-fused benzimidazoles nih.gov

Modern synthetic chemistry has introduced a variety of catalytic methods to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis.

Transition Metal Catalysis: A wide array of transition metals, including iron, copper, ruthenium, and palladium, have been successfully employed as catalysts. researchgate.netnih.gov Iron catalysts, for example, are attractive due to their low cost and environmental friendliness. Iron-catalyzed dehydrogenative coupling of primary alcohols with aromatic diamines offers a selective route to 1,2-disubstituted benzimidazoles. researchgate.net Similarly, an iron(III) porphyrin complex has been shown to effectively catalyze a one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) to produce benzimidazoles in high yields under mild conditions. nih.gov Other notable examples include the use of copper catalysts for intramolecular N-arylation and palladium catalysts for tandem C-H arylation and aerobic oxidative C-H amination to form fused benzimidazole systems. nih.govnih.gov

The table below highlights some transition metal-catalyzed benzimidazole syntheses.

CatalystReactantsKey FeaturesReference(s)
Iron complexesPrimary alcohols and aromatic diaminesAcceptorless dehydrogenative coupling researchgate.net
Fe(III) porphyrinBenzo-1,2-quinone, aldehydes, NH4OAcOne-pot, three-component, mild conditions nih.gov
Ruthenium-polyoxoniobateAlcohols and aromatic diaminesSolvent-switched selectivity for 2-substituted or 1,2-disubstituted products researchgate.net
Copper Iodide (CuI)2-iodoacetanilides and aqueous ammoniaIntramolecular cyclization nih.gov
Magnesium Iodide (MgI2)Aromatic aldehydes and diaminesPhotooxidative synthesis rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application has been extended to the preparation of chiral benzimidazole derivatives. thieme-connect.comthieme-connect.comresearchgate.net For instance, commercially available amines like L-prolinamide can be used as organocatalysts for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) to cyclic ketones. thieme-connect.comthieme-connect.com This approach allows for the introduction of chirality, which is a crucial aspect in the development of many pharmaceuticals. thieme-connect.com The reaction mechanism often involves the formation of an enamine intermediate from the catalyst and one of the reactants. thieme-connect.com

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzimidazole synthesis. nih.govijarsct.co.inchemmethod.comjrtdd.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijarsct.co.inchemmethod.com

Key green chemistry strategies include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to seconds and often leads to higher yields compared to conventional heating. ijarsct.co.inrjptonline.orgorganic-chemistry.org This technique is energy-efficient and can be performed with or without solvents. ijarsct.co.in

Use of green catalysts and solvents: Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) are being explored as environmentally friendly reaction media. nih.govresearchgate.netchemmethod.com Natural catalysts, such as those derived from papaya bark ash or pomegranate peel powder, are also gaining attention. jrtdd.com

Solvent-free reactions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. rsc.orgijarsct.co.in Grinding techniques under solvent-free conditions, catalyzed by acids like p-toluenesulfonic acid, have proven effective for synthesizing 1,2-disubstituted benzimidazoles. rsc.org

The following table provides examples of green chemistry approaches in benzimidazole synthesis.

Green ApproachReagents/ConditionsAdvantagesReference(s)
Microwave Irradiationo-phenylenediamine, aldehydes, alumina (B75360) catalystRapid, efficient, high yields ijarsct.co.inrjptonline.org
Deep Eutectic Solvent (DES)o-phenylenediamine, aldehydesSolvent and reactant in one, high yields nih.gov
Water as Solvento-phenylenediamines, glucose, TsOH catalystBiorenewable C1 source, environmentally benign organic-chemistry.org
Solvent-free Grindingo-phenylenediamines, aldehydes, p-toluenesulfonic acidShort reaction time, simple product isolation rsc.org

Specific Synthetic Routes to 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric Acid Scaffolds

The synthesis of the target compound, 4-(1-ethyl-1H-benzoimidazol-2-yl)-butyric acid, requires specific functionalization at the N1 and C2 positions of the benzimidazole core.

The introduction of an ethyl group at the N1 position is typically achieved through N-alkylation of a pre-formed benzimidazole ring. This reaction generally involves treating the benzimidazole with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or iodide), in the presence of a base. researchgate.net The base deprotonates the N-H of the imidazole ring, generating a benzimidazolate anion which then acts as a nucleophile. researchgate.net

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). researchgate.netresearchgate.net The choice of solvent can also be critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. mdpi.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can be used in biphasic systems (e.g., aqueous KOH) to facilitate the reaction. researchgate.net

A sustainable approach for N-alkylation has been developed using an alkaline water-SDS (sodium dodecyl sulfate) system, which avoids volatile organic solvents and can proceed at ambient temperature for reactive alkyl halides. lookchem.com

The table below summarizes various N-alkylation strategies.

Alkylating AgentBase/CatalystSolventKey FeaturesReference(s)
Ethyl HalidesNaH, K2CO3, Cs2CO3DMF, AcetonitrileStandard and widely used method researchgate.net
Alkyl Bromidesaq. KOH / Tetrabutylammonium hydrogen sulfateBiphasic systemPhase-transfer catalysis researchgate.net
Reactive Alkyl HalidesAlkaline water-SDSWaterGreen, avoids volatile organic solvents lookchem.com
Ketonic Mannich bases-Ethanol (B145695), DioxaneAlkylation with 3-oxopropyl groups researchgate.net

The butyric acid moiety at the C2 position can be introduced using several synthetic strategies. A common method is the Phillips condensation of an o-phenylenediamine with a dicarboxylic acid derivative, such as adipic acid or one of its activated forms. For instance, condensing o-phenylenediamine with a five-carbon chain precursor that can be subsequently converted to a carboxylic acid is a viable route.

Alternatively, a pre-formed 2-substituted benzimidazole can be further functionalized. For example, a 2-methylbenzimidazole (B154957) can undergo reactions at the methyl group to extend the carbon chain. However, a more direct approach involves the condensation of o-phenylenediamine with γ-cyanobutyric acid or its ester, followed by hydrolysis of the nitrile to the carboxylic acid.

A documented synthesis of a related compound, 2,3-dihydro-2-oxo-1H-benzimidazol-1-butanoic acid, involves the hydrolysis of an ester precursor with sodium hydroxide in methanol. While this example illustrates the formation of a butanoic acid side chain at the N1 position, a similar final hydrolysis step could be applied to a C2-substituted ester to yield the desired carboxylic acid. The synthesis of substituted benzimidazoles from o-phenylenediamine and butyric acid has also been reported as a foundational step for further derivatization. researchgate.net

Derivatization and Functionalization Reactions of Benzimidazole-Butyric Acid Frameworks

The chemical reactivity of the 4-(1-ethyl-1H-benzoimidazol-2-yl)-butyric acid framework allows for a wide array of derivatization and functionalization reactions. These modifications are crucial for developing analogues with tailored properties.

The carboxylic acid group of the butyric acid side chain is a prime site for chemical modification, serving as a handle for introducing diverse functional groups through standard organic transformations. The most common derivatizations include the formation of esters and amides. researchgate.netnih.gov

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reacting with various alcohols under acidic conditions or by using coupling agents. For instance, the ethyl ester of a related compound, 4-{5-[Bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid, is a known derivative, highlighting the feasibility of this transformation. clearsynth.com These reactions are often high-yielding and allow for the introduction of different alkyl or aryl groups, which can modulate the compound's lipophilicity and pharmacokinetic profile.

Amidation: The synthesis of amides from the butyric acid moiety is another key functionalization strategy. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. ekb.egmdpi.com A wide range of amines can be employed, leading to a diverse library of amide derivatives. This approach is fundamental in medicinal chemistry for introducing hydrogen bond donors and acceptors and for linking the benzimidazole core to other pharmacophores. For example, coupling with piperidine (B6355638) derivatives has been used in the synthesis of novel inhibitors. nih.gov

The table below summarizes common modifications at the butyric acid moiety.

Reaction TypeReagents and ConditionsProduct Functional Group
EsterificationAlcohol (e.g., Ethanol), Acid catalyst (e.g., H₂SO₄), HeatEster
Amidation1. SOCl₂ or Oxalyl chloride; 2. Amine (R-NH₂)Amide
ReductionLiAlH₄ or BH₃·THFPrimary Alcohol
HalogenationSOCl₂ or PBr₃ (from the corresponding alcohol)Alkyl Halide

This table presents generalized reaction types for the modification of a carboxylic acid moiety.

Introducing substituents onto the benzene portion of the benzimidazole ring is a powerful method to fine-tune the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions are commonly employed, although the regioselectivity is influenced by the electron-donating nature of the fused imidazole ring and any existing substituents.

Common substitutions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid typically introduces a nitro group, often at the 5- or 6-position. The nitro group can subsequently be reduced to an amino group, which serves as a handle for further functionalization, such as diazotization or acylation. drjcrbio.com

Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms (Br, Cl) onto the benzene ring.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group, as seen in the synthesis of 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid derivatives. nih.govnih.gov

The precise position of substitution depends on the reaction conditions and the steric and electronic effects of the groups already present on the benzimidazole core, namely the N-ethyl group and the C2-linked butyric acid chain.

The imidazole ring contains two nitrogen atoms, offering sites for further chemical reactions. In the parent compound, 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid, the N-1 position is already substituted with an ethyl group. The remaining N-3 nitrogen is generally less reactive towards electrophiles due to its involvement in the aromatic system.

However, in the precursor, 4-(1H-benzoimidazol-2-yl)-butyric acid, the NH proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. researchgate.netscispace.com The synthesis of the target compound itself involves the selective N-ethylation of this precursor. The choice of alkylating agent and reaction conditions can influence the formation of N-1 versus N-3 isomers in unsymmetrically substituted benzimidazoles. researchgate.net

Key reactions include:

N-Alkylation: Treatment with an alkyl halide (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃ or NaH) introduces an alkyl group at the N-1 position. acs.org

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of N-acylbenzimidazoles. nih.gov These reactions are often used to introduce carbonyl-containing moieties.

Michael Addition: The imidazole nitrogen can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Mechanistic Investigations of Key Synthetic Transformations

The primary method for constructing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid. semanticscholar.orgcolab.wsrsc.org For the synthesis of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid, the key step is the reaction between N-ethyl-benzene-1,2-diamine and glutaric acid or a derivative thereof.

The mechanism of the Phillips-Ladenburg reaction proceeds through several steps:

N-Acylation: Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (often activated by a mineral acid) to form a tetrahedral intermediate. adichemistry.com

Dehydration: This intermediate loses a molecule of water to form an N-acyl-o-phenylenediamine (an amide).

Intramolecular Cyclization: The second, free amino group then attacks the carbonyl carbon of the newly formed amide group in an intramolecular fashion. This leads to the formation of a five-membered ring intermediate.

Dehydration: A final dehydration step from this cyclic intermediate results in the formation of the aromatic benzimidazole ring. adichemistry.comresearchgate.net

The mechanism for the derivatization of the butyric acid moiety, such as esterification or amidation, typically involves the activation of the carboxyl group. researchgate.net In acid-catalyzed esterification, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. For amidation using an acyl chloride, the mechanism is a straightforward nucleophilic acyl substitution where the amine attacks the highly electrophilic acyl chloride carbon. rsc.org

**spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete assignment of all proton and carbon signals in 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid can be achieved.

¹H NMR (Proton NMR) provides information about the number of different types of protons and their neighboring environments. The expected spectrum would feature distinct signals corresponding to the ethyl group, the butyric acid chain, and the aromatic protons of the benzimidazole (B57391) ring. The ethyl group would typically present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The protons of the butyric acid chain would appear as multiplets, while the four aromatic protons on the benzimidazole ring would produce signals in the downfield region, with their splitting patterns dependent on their substitution pattern.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show 13 distinct signals. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), the aromatic carbons of the benzimidazole ring (around 110-150 ppm), and the aliphatic carbons of the ethyl and butyric acid moieties in the upfield region. ijpsr.combmrb.io

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY experiments would confirm the proton-proton coupling within the ethyl and butyric acid chains, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. mdpi.com NOESY experiments could provide through-space correlations, helping to confirm the E-configuration in related structures. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (broad s) 170.0 - 185.0
Benzimidazole Aromatic (C-H) 7.0 - 8.0 (m) 110.0 - 145.0
Benzimidazole Quaternary (C) - 135.0 - 155.0
N-CH₂ (Ethyl) ~4.2 (q) ~40.0 - 45.0
Ring-CH₂ (Butyric) ~3.0 (t) ~25.0 - 35.0
-CH₂- (Butyric) ~2.1 (m) ~20.0 - 30.0
-CH₂-COOH (Butyric) ~2.5 (t) ~30.0 - 40.0
-CH₃ (Ethyl) ~1.4 (t) ~13.0 - 16.0

Note: These are predicted chemical shift ranges based on typical values for the constituent functional groups. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, Q-TOF/MS, GC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid. The compound has a molecular formula of C₁₃H₁₆N₂O₂ and a calculated molecular weight of approximately 232.28 g/mol . chemicalbook.com

Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for this molecule, which is expected to produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 233.29. High-resolution mass spectrometry, often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, can provide a highly accurate mass measurement, confirming the elemental formula and distinguishing it from other potential isomers. ijpsr.com

Further structural information can be obtained through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Expected fragmentation pathways for this molecule would include the loss of the carboxylic acid group, cleavage of the butyric acid side chain, and fragmentation within the benzimidazole ring system, providing further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid would display several characteristic absorption bands.

The most prominent features would be associated with the carboxylic acid group:

A very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretching band, expected around 1700-1725 cm⁻¹. vscht.cz

Other significant absorptions include:

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, usually found between 2850-3100 cm⁻¹. researchgate.net

C=N and C=C stretching vibrations from the benzimidazole ring, which give rise to characteristic bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Aliphatic/Aromatic C-H C-H stretch 2850 - 3100
Carbonyl (C=O) C=O stretch 1700 - 1725
Benzimidazole Ring C=N / C=C stretch 1450 - 1650

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. nih.gov This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid, an X-ray crystal structure would reveal the planarity of the benzimidazole ring system and the conformation of the flexible ethyl and butyric acid side chains. mdpi.comresearchgate.net A key feature of the molecular packing would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids. mdpi.com While specific crystallographic data for the title compound is not widely published, analysis of related benzimidazole structures provides insight into the expected molecular geometry. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of synthesized compounds like 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid.

Thin-Layer Chromatography (TLC) is commonly used for rapid monitoring of reaction progress and for preliminary purity checks. The compound's retention factor (Rf) would depend on the specific stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) used.

Column Chromatography on a stationary phase like silica gel is a standard method for purification on a larger scale. rsc.org The compound is separated from impurities based on its differential adsorption to the stationary phase as the mobile phase is passed through the column.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of the final compound. ijmpronline.com Using a suitable column (e.g., C18) and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. researchgate.net HPLC can also be used in a preparative mode for the isolation of highly pure samples. ijmpronline.com

**exploration of Biological Activities and Underlying Molecular Mechanisms Non Clinical Investigations **

Antiproliferative and Anticancer Mechanisms in Cellular Models

Benzimidazole (B57391) derivatives exhibit significant antiproliferative activity through a variety of mechanisms that disrupt cancer cell growth, proliferation, and survival. biotech-asia.orgnih.gov These compounds interfere with fundamental cellular processes, making them a subject of interest in oncology research. researchgate.net

DNA Intercalation and Alkylating Agents: Certain benzimidazole derivatives can interact directly with DNA. Some function as DNA minor groove binders, particularly at AT-rich sequences, which changes the DNA conformation and can inhibit nucleic acid synthesis. researchgate.netnih.govnih.gov Others, like bendamustine, act as alkylating agents that form covalent bonds with DNA, leading to intra- and interstrand crosslinks. researchgate.netnih.gov This damage impedes DNA replication and repair, ultimately disrupting cell function. nih.gov

Microtubule Inhibition: The disruption of microtubule dynamics is a key anticancer strategy. Benzimidazole derivatives, such as nocodazole, can interfere with tubulin polymerization, which is essential for the formation of the mitotic spindle. biotech-asia.orgfrontiersin.org This interference leads to cell cycle arrest, particularly in the G2/M phase, and can induce apoptosis in rapidly dividing cancer cells. biotech-asia.orgmdpi.com

Tyrosine Kinase Inhibition: Kinases are crucial enzymes in signaling pathways that regulate cell proliferation and survival. mdpi.com Benzimidazole derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comtandfonline.comrsc.org By blocking the activity of these enzymes, the compounds can halt the signaling cascades that drive tumor growth. biotech-asia.org For instance, some derivatives have shown a dual inhibitory effect against EGFR and BRAFV600E. mdpi.comsemanticscholar.org

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. nih.gov PARP inhibitors, including some benzimidazole derivatives like Veliparib, are effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA-1/2 mutations, through a concept known as synthetic lethality. frontiersin.orgnih.govnih.gov The inhibition of PARP prevents the repair of DNA single-strand breaks, which can lead to the formation of lethal double-strand breaks during replication. benthamscience.comresearchgate.net

Androgen Receptor Antagonism: The androgen receptor (AR) is a key driver in certain cancers, like prostate cancer. nih.gov Benzimidazole-containing compounds have been developed as AR antagonists. nih.gov These molecules bind to the AR, preventing androgens from activating it and thereby inhibiting the transcription of genes that promote tumor growth. nih.govbioscientifica.com Galeterone, for example, contains a benzimidazole moiety and functions by blocking androgen binding to the AR. nih.gov

Summary of Anticancer Mechanisms of Benzimidazole Derivatives
MechanismDescriptionExample Compound Class/DrugPrimary Cellular Effect
DNA Intercalation/Groove BindingBinds to the minor groove of DNA, altering its structure and inhibiting replication. researchgate.netnih.govBis-benzimidazolesInhibition of nucleic acid synthesis. nih.gov
DNA AlkylationForms covalent crosslinks in DNA, impeding replication and transcription. nih.govBendamustineDNA damage and cell cycle arrest. nih.gov
Microtubule InhibitionDisrupts tubulin polymerization, preventing mitotic spindle formation. biotech-asia.orgfrontiersin.orgNocodazoleCell cycle arrest at G2/M phase, apoptosis. biotech-asia.org
Tyrosine Kinase InhibitionBlocks signaling pathways (e.g., EGFR, VEGFR-2) that control cell growth and proliferation. tandfonline.comrsc.orgBenzimidazole-triazole hybrids tandfonline.comInhibition of proliferation and angiogenesis.
PARP InhibitionPrevents DNA repair, leading to cell death, especially in BRCA-deficient cells. nih.govnih.govVeliparibSynthetic lethality, apoptosis. nih.gov
Androgen Receptor (AR) AntagonismBlocks androgen binding to AR, inhibiting hormone-driven cancer growth. nih.govGaleterone nih.govInhibition of androgen-induced cell proliferation. nih.gov

Antimicrobial Activity and Mechanisms

Derivatives of the benzimidazole scaffold have demonstrated broad-spectrum antimicrobial activity, targeting a range of bacteria and fungi. pharmacophorejournal.comnih.gov The need for new antimicrobial agents to combat resistance has driven research into this class of compounds. pharmacophorejournal.com

Antibacterial Activity: Benzimidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Their mechanisms of action involve the inhibition of essential microbial processes such as DNA replication and cell wall synthesis. researchgate.netresearchgate.net Studies have evaluated these compounds against standard strains and clinical isolates of bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The susceptibility can vary, with some studies noting greater activity against Gram-positive bacteria like S. aureus. nih.govresearchgate.net

Antifungal Activity: The antifungal properties of benzimidazoles are also well-documented. nih.govnih.gov They have been tested against fungal strains such as Candida albicans and Aspergillus clavatus. tandfonline.com One of the proposed mechanisms for their antifungal action is the inhibition of cytochrome P450 14-alpha-sterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. tandfonline.com

Antiviral Activity: The benzimidazole core is found in a number of compounds with antiviral properties. nih.govbiointerfaceresearch.com These derivatives can interfere with viral replication and other key stages in the viral life cycle. Research continues to explore benzimidazole-triazole hybrids and other derivatives for their potential against various viral pathogens. nih.gov

Antimicrobial Activity of Selected Benzimidazole Derivatives
Compound ClassTarget OrganismObserved Activity/Mechanism
2-Substituted BenzimidazolesStaphylococcus aureus (Gram-positive)Antibacterial activity with MIC values as low as 0.018 mM for some derivatives. researchgate.net
N-alkyl Benzimidazole DerivativesStreptococcus pyogenes (Gram-positive)Significant antibacterial activity, with some compounds showing MIC values of 21-26 μg/mL. tandfonline.com
2-Substituted BenzimidazolesEscherichia coli (Gram-negative)Moderate antibacterial activity compared to standard drugs. tandfonline.com
Various Benzimidazole DerivativesCandida albicans (Fungus)Antifungal activity, proposed to involve inhibition of CYP51. tandfonline.com
Various Benzimidazole DerivativesAspergillus niger (Fungus)Potent antifungal potential demonstrated by some derivatives. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Benzimidazole derivatives have been investigated for their ability to modulate the immune system and reduce inflammation. nih.gov These properties are linked to their interaction with key components of the inflammatory cascade.

One of the significant mechanisms identified is the inhibition of the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govtandfonline.com By inhibiting this complex, benzimidazole derivatives can reduce the production of these cytokines. nih.gov Studies have shown that these compounds can downregulate pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), IL-6, and prostaglandin E2 (PGE2). nih.gov This activity suggests a potential role in managing inflammatory conditions by suppressing the underlying inflammatory signaling pathways. nih.govnih.gov The immunomodulatory role of these compounds is further supported by their ability to regulate both innate and adaptive immune responses. mdpi.com

Anti-inflammatory and Immunomodulatory Effects of Benzimidazole Derivatives
Mechanism/EffectDescriptionKey Molecular Targets
NLRP3 Inflammasome InhibitionBlocks the assembly and activation of the NLRP3 inflammasome complex. nih.govresearchgate.netNLRP3, Caspase-1 tandfonline.com
Cytokine RegulationReduces the expression and release of pro-inflammatory cytokines. nih.govTNF-α, IL-1β, IL-6, IL-18 nih.govnih.gov
Prostaglandin SuppressionDecreases levels of inflammatory mediators like PGE2. nih.govEnzymes in the prostaglandin synthesis pathway.
Antioxidant ActivityActs as free radical scavengers and enhances endogenous antioxidant proteins. nih.govtandfonline.comGST, GSH tandfonline.com

Enzyme Inhibition Studies

The structural framework of benzimidazole allows it to interact with the active sites of various enzymes, leading to their inhibition. This has been a fruitful area of research, particularly for neurodegenerative diseases and metabolic disorders.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down neurotransmitters, and their inhibition is a key strategy in the management of Alzheimer's disease. biointerfaceresearch.com Numerous studies have synthesized and evaluated benzimidazole derivatives as potent inhibitors of both AChE and BChE. proquest.comnih.gov Some benzimidazole-based thiazole and triazole hybrids have shown inhibitory activities with IC50 values in the nanomolar to low micromolar range, in some cases exceeding the potency of standard drugs like Donepezil. proquest.comnih.govnih.gov

DGAT-1 Inhibition: Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme that plays a central role in the synthesis of triglycerides. nih.gov Its inhibition is being explored as a potential treatment for obesity and type 2 diabetes. nih.gov A series of benzimidazole derivatives have been identified as potent DGAT1 inhibitors. nih.gov These compounds have been shown to effectively reduce triglyceride levels in preclinical models. nih.govnovartis.com

Factor IXa Inhibition: While less extensively documented for this specific scaffold in the provided context, the broader class of heterocyclic compounds is often explored for inhibition of coagulation factors like Factor IXa as a strategy for anticoagulation therapy.

Enzyme Inhibitory Activity of Benzimidazole Derivatives
Enzyme TargetCompound ClassReported IC50 / PotencyTherapeutic Area
Acetylcholinesterase (AChE)Benzimidazole-Thiazole HybridsIC50 values from 0.10 µM to 11.10 µM. proquest.comnih.govAlzheimer's Disease biointerfaceresearch.com
Butyrylcholinesterase (BChE)Benzimidazole-Thiazole HybridsIC50 values from 0.20 µM to 14.20 µM. proquest.comnih.govAlzheimer's Disease biointerfaceresearch.com
Acetylcholinesterase (AChE)Benzimidazole-Triazole HybridsIC50 values as low as 29.5 nM. nih.govAlzheimer's Disease nih.gov
DGAT-1 (Human)Benzimidazole with Pyridyl-oxy-cyclohexanecarboxylic acidPotent inhibition, with some compounds showing selectivity over ACAT1. nih.govObesity, Type 2 Diabetes nih.gov

Receptor Antagonism/Agonism

Benzimidazole derivatives have been designed to act as antagonists at specific cellular receptors, most notably the androgen receptor, which is relevant in cancer therapy.

Androgen Receptor (AR) Antagonism: The AR is a nuclear receptor that, upon binding to androgens, regulates gene transcription. nih.gov In prostate cancer, aberrant AR signaling drives tumor progression. Benzimidazole derivatives have been synthesized as potent AR antagonists. nih.govbioscientifica.com These compounds bind to the ligand-binding domain of the AR, preventing its activation by endogenous androgens and thereby inhibiting the proliferation of cancer cells. bioscientifica.com The introduction of specific substituents, such as a trifluoromethyl group, onto the benzimidazole scaffold has been shown to enhance this antagonist activity. nih.gov

While the benzimidazole scaffold is versatile, specific agonist activity at GABA receptors or antagonist activity at 5-HT3 and neuropeptide YY receptors was not the primary focus of the available research literature for this compound class.

Receptor Antagonism by Benzimidazole Derivatives
Receptor TargetMechanismCompound ClassTherapeutic Application
Androgen Receptor (AR)Competitive antagonist, blocks androgen binding. bioscientifica.com5,6-Dichloro-benzimidazole derivatives nih.govProstate and Breast Cancer nih.gov

Investigation in Preclinical (Non-Human) Models for Efficacy and Mechanistic Insight

For example, benzimidazole derivatives designed as NLRP3 inflammasome inhibitors have been tested in rodent models of neurodegeneration and memory impairment. nih.govtandfonline.com In these studies, pretreatment with the compounds was shown to provide neuroprotection against ethanol-induced toxicity, reduce oxidative stress, and ameliorate memory impairment as measured by behavioral tests. nih.govnih.govtandfonline.com

In the context of metabolic diseases, DGAT1 inhibitors from the benzimidazole class have been evaluated in mice, rats, and dogs. nih.govnovartis.com These studies demonstrated that the compounds could significantly reduce triglyceride excursion following a lipid challenge. nih.gov Furthermore, systemically bioavailable derivatives were effective in suppressing body weight gain in a diet-induced obese dog model, highlighting the importance of systemic enzyme inhibition for this particular therapeutic effect. novartis.com

For AR antagonism, 5,6-dichloro-benzimidazole derivatives have demonstrated efficacy in rat prostate xenograft models, showing a dose-dependent antagonist effect. nih.govnih.gov

Summary of Preclinical (Non-Human) Model Investigations
Compound ClassAnimal ModelDisease/Condition ModelKey Findings
NLRP3 Inflammasome InhibitorsRatsEthanol-induced Neurodegeneration nih.govtandfonline.comProvided neuroprotection and ameliorated memory impairment. nih.gov
DGAT-1 InhibitorsMice, DogsLipid Tolerance Test, Diet-Induced Obesity nih.govnovartis.comReduced triglyceride excursion; suppressed body weight gain. nih.govnovartis.com
Androgen Receptor AntagonistsRatsProstate Xenograft nih.govnih.govDemonstrated potent in vivo antagonist activity. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.govresearchgate.net For benzimidazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various targets. nih.govrsc.org

Anticancer Activity: For anticancer agents, substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are critical. rsc.org For instance, in a series of 1H-benzimidazole derivatives, the length of the chain connecting an aromatic moiety to the core was found to correlate with increased cytotoxic activity. rsc.org The presence of electron-donating groups, such as methoxy groups on an attached phenyl ring, can enhance anticancer effects. rsc.org For PARP inhibitors, modifications focus on the benzimidazole skeleton (NI site) and the side chain at the C-2 position (AD site) to optimize binding and efficacy. nih.govbenthamscience.com

Antimicrobial Activity: In the development of antimicrobial agents, SAR studies have shown that modifications at the N-1 and C-2 positions significantly impact activity. pharmacophorejournal.com For example, the length of an N-1 alkyl chain can influence antibacterial potency against specific strains. researchgate.net

Enzyme Inhibition: For DGAT1 inhibitors, the incorporation of moieties like pyridyl-oxy-cyclohexanecarboxylic acid was explored to improve potency and flexibility. nih.gov SAR studies on cholinesterase inhibitors revealed that the type, number, and position of substituents on phenyl rings attached to the core structure are primary determinants of inhibitory potential. proquest.com

Receptor Antagonism: In the case of AR antagonists, the addition of a trifluoromethyl group to 2-alkyl benzimidazoles was found to greatly enhance antagonist activity in the prostate. nih.gov

These studies underscore the structural flexibility of the benzimidazole scaffold, which allows for fine-tuning of its biological activity through targeted chemical modifications. nih.gov

Key Structure-Activity Relationship (SAR) Findings for Benzimidazole Derivatives
Position of ModificationType of Substituent/ModificationImpact on Biological ActivityTarget/Application
C-2 PositionTrifluoromethyl groupGreatly enhances antagonist activity. nih.govAndrogen Receptor Antagonism
N-1, C-2, C-5, C-6 PositionsVarious linkers and substituentsCrucial for modulating potency. rsc.orgAnticancer (e.g., VEGFR-2 inhibition)
C-2 Position Side ChainModifications at the AD siteAffects enzyme binding and inhibitory activity. nih.govbenthamscience.comPARP Inhibition
Attached Phenyl RingsElectron-donating/-withdrawing groupsDetermines inhibitory potency. proquest.comCholinesterase Inhibition
N-1 PositionAlkyl chains of varying lengthInfluences antibacterial potency against specific strains. researchgate.netAntibacterial Activity

**advanced Research Perspectives and Future Directions**

Development of Novel Synthetic Methodologies for Benzimidazole (B57391) Derivatives

The synthesis of the benzimidazole core is a cornerstone of medicinal chemistry, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. scilit.comijarsct.co.in Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, sometimes requiring harsh conditions. ijarsct.co.inrsc.org Recent advancements have focused on overcoming these limitations through various innovative strategies.

One significant area of development is the use of novel catalysts to facilitate the cyclization reaction. scilit.com Researchers have successfully employed a range of catalysts, including metal-based catalysts like cobalt ferrite (B1171679) nanoparticles and copper-based nanocatalysts, as well as non-metallic options such as lanthanum chloride and bismuth nitrate. arabjchem.orgresearchgate.net These catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields. rsc.org

Green chemistry principles are also being increasingly integrated into benzimidazole synthesis. ijarsct.co.in This includes the use of alternative energy sources like microwave irradiation, which can significantly accelerate reaction rates. ijpsjournal.combenthamdirect.com Furthermore, solvent-free synthesis and the use of greener solvents like water and ethanol (B145695) are gaining prominence to minimize the environmental impact of chemical processes. ijarsct.co.in

Some of the novel synthetic approaches are summarized in the table below:

Synthetic ApproachKey FeaturesExamples of Catalysts/ConditionsReferences
Catalytic Methods Milder reaction conditions, higher yields, shorter reaction times.Cobalt ferrite nanoparticles, Copper-based nanocatalysts, Lanthanum chloride, Bismuth nitrate. scilit.comarabjchem.orgresearchgate.netrsc.org
Green Chemistry Environmentally friendly, reduced use of hazardous substances.Microwave irradiation, solvent-free synthesis, use of water or ethanol as solvents. ijarsct.co.inijpsjournal.combenthamdirect.com
One-Pot Synthesis Multiple reaction steps are performed in a single reactor, improving efficiency.Lanthanum chloride catalysis. arabjchem.org

These modern synthetic strategies are not only more sustainable but also provide greater flexibility in creating a diverse range of benzimidazole derivatives for biological screening. rsc.org

Integration of Multi-Omics Data in Biological Activity Research

Understanding the complex biological activities of benzimidazole derivatives requires a holistic approach that goes beyond single-target screening. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform to elucidate the mechanisms of action, identify novel targets, and discover biomarkers for drug response. nashbio.combiomedgrid.com This systems-level perspective is crucial for advancing the development of more effective and precisely targeted therapies. nashbio.com

While single-omic studies have been valuable, they often provide an incomplete picture. biomedgrid.com For instance, genomics can identify potential drug targets, but transcriptomics and proteomics are needed to understand how the expression of these targets is regulated and what functional changes occur upon drug treatment. frontlinegenomics.com Metabolomics can then reveal the downstream effects on cellular metabolism. nih.gov

The application of multi-omics in drug discovery for benzimidazole research can:

Uncover Novel Drug Targets: By analyzing the global changes in a biological system upon treatment with a benzimidazole derivative, researchers can identify previously unknown proteins or pathways that are affected. nashbio.com

Elucidate Mechanisms of Action: Multi-omics data can provide a detailed map of the molecular interactions and pathway perturbations caused by a compound, offering a deeper understanding of its therapeutic effects. frontlinegenomics.com

Identify Biomarkers: Analyzing omics data from patients or preclinical models can help identify molecular signatures that predict whether a patient will respond to a particular benzimidazole-based drug. nashbio.com

The primary challenge in multi-omics research lies in the integration and interpretation of large and complex datasets. biomedgrid.com However, advancements in bioinformatics and computational biology are providing the tools needed to harness the full potential of this approach in drug discovery. nih.gov

High-Throughput Screening and Combinatorial Chemistry in Benzimidazole Research

The discovery of novel bioactive benzimidazole derivatives is greatly accelerated by high-throughput screening (HTS) and combinatorial chemistry. news-medical.net HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target, enabling the identification of "hits" with desired activity. news-medical.net

Combinatorial chemistry plays a crucial role in generating the large and diverse chemical libraries needed for HTS. ncsu.edu This approach allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. nih.gov In the context of benzimidazole research, combinatorial strategies can be used to create extensive libraries of derivatives with variations at different positions of the benzimidazole scaffold. acs.orgresearchgate.net

Key aspects of HTS and combinatorial chemistry in benzimidazole research include:

Library Design: The design of a focused chemical library is a critical step. ncsu.edu For benzimidazoles, libraries can be designed to explore the structure-activity relationships by systematically modifying substituents on the benzene (B151609) and imidazole (B134444) rings.

Screening Platforms: A variety of automated biological assays are used in HTS to measure the activity of compounds against targets like enzymes or receptors. news-medical.net

DNA-Encoded Libraries: A more recent advancement is the use of DNA-encoded libraries, which allows for the synthesis and screening of massive numbers of compounds. acs.org This technology has been successfully applied to the discovery of novel benzimidazole-based ligands. acs.org

The combination of combinatorial chemistry and HTS has proven to be a powerful engine for drug discovery, leading to the identification of numerous benzimidazole derivatives with a wide range of biological activities. nih.govresearchgate.net

Exploration of Metabolites and Degradation Pathways relevant to Benzimidazole-Butyric Acid Derivatives

Benzimidazole compounds can undergo various transformations in biological systems and the environment. Common metabolic reactions include:

Oxidation: The benzimidazole ring and its substituents can be hydroxylated. For example, albendazole (B1665689) can be oxidized to albendazole sulfoxide. researchgate.net

Demethylation: Ester groups attached to the benzimidazole structure can be demethylated. researchgate.net

Decarboxylation: Following demethylation, the carbamic group may be decarboxylated, leading to an amine derivative. researchgate.net

In the environment, benzimidazole fungicides are known to undergo degradation through several mechanisms:

Photodegradation: Many benzimidazole compounds are sensitive to light and can be degraded upon exposure to sunlight. researchgate.net

Microbial Degradation: Soil microorganisms can play a significant role in the breakdown of benzimidazole fungicides. nih.gov For instance, studies have shown that bacteria like Pseudomonas species can degrade fungicides such as fuberidazole (B12385) and carbendazim (B180503). nih.gov

The degradation of benzimidazole fungicides can lead to the formation of various metabolites. For example, the degradation of fuberidazole has been shown to produce metabolites such as Benzimidazole 2-carboxylic acid and Benzimidazole. nih.gov The persistence and potential biological activity of these metabolites are important considerations.

Degradation PathwayDescriptionExampleReference
Photodegradation Degradation of the compound upon exposure to light.A major degradation pathway for many benzimidazole anthelmintics. researchgate.net
Microbial Degradation Breakdown of the compound by microorganisms.Degradation of carbendazim by Pseudomonas species. nih.gov
Metabolic Oxidation Introduction of oxygen atoms into the molecule.Oxidation of albendazole to albendazole sulfoxide. researchgate.net

Theoretical Design of Advanced Benzimidazole-Based Scaffolds for Targeted Biological Applications

Computational methods are increasingly being used to design novel benzimidazole-based scaffolds with improved potency and selectivity for specific biological targets. tandfonline.comnih.gov These theoretical approaches, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, allow researchers to predict the biological activity of virtual compounds before they are synthesized, saving significant time and resources. nih.govresearchgate.net

Key computational techniques used in the design of benzimidazole derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It is widely used to understand the binding modes of benzimidazole derivatives and to screen virtual libraries for potential inhibitors. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. researchgate.net

These computational tools have been successfully applied to the design of benzimidazole derivatives for a variety of targets. For example, QSAR and molecular docking studies have been used to design novel benzimidazole derivatives as potential α-amylase inhibitors. nih.gov Similarly, computational studies have guided the design of benzimidazole derivatives as antitubercular agents by targeting enzymes involved in the synthesis of the mycobacterial cell wall. tandfonline.com The rational design of multi-target inhibitors, such as benzimidazole-triazole hybrids, has also been facilitated by these in silico methods. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid, and how can intermediates be characterized?

  • Methodology : Start with a benzimidazole core synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions . Introduce the ethyl group at the 1-position using alkylating agents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃). Attach the butyric acid moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic linkages) .
  • Characterization : Use 1^1H/13^{13}C NMR to confirm substituent positions and purity. X-ray crystallography (if crystalline) resolves structural ambiguities, as demonstrated for similar benzimidazole derivatives .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

  • Approach : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). Stability studies under UV light, heat (25–60°C), and oxidative conditions (H₂O₂) are critical. For low solubility, consider salt formation (e.g., sodium or hydrochloride salts) or co-solvents like PEG-400 .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Analysis : Compare 1^1H NMR spectra with computational predictions (DFT or molecular dynamics). For example, unexpected shifts may arise from tautomerism in the imidazole ring or solvent effects. Use 2D NMR (COSY, HSQC) to assign proton correlations . If discrepancies persist, recrystallize the compound and reanalyze via X-ray diffraction to rule out polymorphic variations .

Q. What strategies improve yield in the final coupling step of the butyric acid moiety?

  • Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), reaction temperature (60–100°C), and solvent polarity (DMF vs. THF). Monitor progress via LC-MS. For low yields, introduce protecting groups (e.g., tert-butyl esters) to reduce side reactions .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methods : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models can correlate substituent electronic properties (Hammett constants) with activity. Validate predictions via synthesis and enzymatic assays .

Q. What analytical techniques are suitable for detecting degradation products in long-term stability studies?

  • Protocol : Use HPLC-PDA/MS to identify degradation peaks. Compare retention times and fragmentation patterns with synthetic standards. Accelerated stability testing (40°C/75% RH for 6 months) helps predict shelf-life .

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4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid
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4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.